molecular formula C5H7NO B595295 (S)-Tetrahydrofuran-3-carbonitrile CAS No. 1363378-18-0

(S)-Tetrahydrofuran-3-carbonitrile

Cat. No.: B595295
CAS No.: 1363378-18-0
M. Wt: 97.117
InChI Key: OANDNNNKGULGJK-YFKPBYRVSA-N
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Description

(S)-Tetrahydrofuran-3-carbonitrile is an organic compound characterized by a tetrahydrofuran ring with a nitrile group attached at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Tetrahydrofuran-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 3-hydroxybutyronitrile, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process often includes steps such as purification and crystallization to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Tetrahydrofuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The tetrahydrofuran ring can undergo substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(S)-Tetrahydrofuran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a building block in the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Tetrahydrofuran-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tetrahydrofuran ring provides a stable scaffold for further functionalization. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Tetrahydrofuran: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    3-Hydroxybutyronitrile: Precursor to (S)-Tetrahydrofuran-3-carbonitrile, with different reactivity and applications.

    Tetrahydrofuran-2-carbonitrile: Similar structure but with the nitrile group at a different position, leading to different chemical properties.

Uniqueness: this compound is unique due to the specific positioning of the nitrile group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

(3S)-oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANDNNNKGULGJK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294790
Record name (3S)-Tetrahydro-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363378-18-0
Record name (3S)-Tetrahydro-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363378-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-Tetrahydro-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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